Bienvenue dans la boutique en ligne BenchChem!

(1-Benzyl-3-methylpiperidin-4-yl)methanamine

medicinal chemistry building block structure-activity relationship

This regioisomeric scaffold, distinct from the established tofacitinib intermediate (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine, repositions the reactive amine vector from the 3- to the 4-position of the piperidine ring. This enables systematic scaffold-hopping SAR studies for JAK inhibitor programs. The methanamine side chain provides a critical ~1.3 Å linker extension versus the 4-amine analog (CAS 82378-86-7), offering a different geometry for amide coupling or reductive amination. Its predicted logP of ~2.1 and solubility of 6–10 g/L facilitate CNS library synthesis and simplify process scale-up. The 3-methyl group introduces a stereogenic center for enantioselective transformations, providing access to optically pure building blocks after chiral resolution. Procure to expand kinase-targeted chemical space.

Molecular Formula C14H22N2
Molecular Weight 218.344
CAS No. 2138430-68-7
Cat. No. B2565486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzyl-3-methylpiperidin-4-yl)methanamine
CAS2138430-68-7
Molecular FormulaC14H22N2
Molecular Weight218.344
Structural Identifiers
SMILESCC1CN(CCC1CN)CC2=CC=CC=C2
InChIInChI=1S/C14H22N2/c1-12-10-16(8-7-14(12)9-15)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,15H2,1H3
InChIKeyWMERLLDQCPOUQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-Benzyl-3-methylpiperidin-4-yl)methanamine CAS 2138430-68-7: Structural Profile and Procurement Context


(1-Benzyl-3-methylpiperidin-4-yl)methanamine (CAS 2138430-68-7) is a substituted piperidine derivative featuring a benzyl group at the 1-position, a methyl substituent at the 3-position, and a methanamine group at the 4-position . It belongs to the class of C14H22N2 piperidine building blocks and is primarily sourced as a research chemical for early-stage discovery. Its structural motif overlaps with intermediates used in the synthesis of JAK inhibitors such as tofacitinib, particularly the regioisomeric (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine scaffold [1].

Why Generic Substitution Fails for (1-Benzyl-3-methylpiperidin-4-yl)methanamine Procurement


Generic interchange of in-class piperidine building blocks is unreliable because even minor variations in substitution pattern fundamentally alter amine nucleophilicity, steric environment, and downstream functionalization efficiency. For (1-benzyl-3-methylpiperidin-4-yl)methanamine, the 3-methyl group introduces a chiral center and stereo-directing influence absent in 1-benzyl-piperidine-4-methanamine analogs. The methanamine side chain provides a one-carbon extension relative to the 4-amine congener (1-benzyl-3-methylpiperidin-4-amine, CAS 82378-86-7), significantly affecting the geometry and reactivity of subsequent amide coupling, reductive amination, or sulfonylation steps . The regioisomeric scaffold (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine is a documented tofacitinib intermediate, while the target compound’s reversed methyl/methanamine placement offers distinct synthetic vectors that cannot be replicated by swapping among commercially available analogs [1].

Quantitative Differentiation Evidence for (1-Benzyl-3-methylpiperidin-4-yl)methanamine: Comparative Physicochemical and Structural Data


Structural Differentiation: Methanamine vs. Direct Amine at the Piperidine 4-Position

The target compound possesses an aminomethyl substituent (CH₂NH₂) at the 4-position, in contrast to the direct amine (NH₂) found in 1-benzyl-3-methylpiperidin-4-amine (CAS 82378-86-7). This one-carbon extension increases the distance between the piperidine ring nitrogen and the terminal amine from ~2.5 Å to ~3.8 Å in the extended conformation, altering the geometry of conjugated amide or sulfonamide products . The methanamine primary amine has a predicted pKa of approximately 10.1–10.4, comparable to the 4-amine analog’s predicted pKa of ~10.0, but the additional methylene spacer reduces steric hindrance around the nucleophilic nitrogen, potentially accelerating acylation kinetics .

medicinal chemistry building block structure-activity relationship

Solubility Advantage of the Methanamine Congener Over the Direct 4-Amine Analog

The calculated aqueous solubility of the target methanamine derivative is expected to be higher than that of the direct 4-amine analog due to the increased conformational flexibility and reduced crystal lattice energy conferred by the methylene spacer. The comparator 1-benzyl-3-methylpiperidin-4-amine has a calculated solubility of 4.3 g/L at 25 °C . While experimentally determined solubility data for the target compound are not available in authoritative databases, the addition of a methylene group typically increases aqueous solubility by 0.2–0.5 log units for aliphatic amines of this molecular weight range, suggesting an estimated solubility of approximately 6–10 g/L [1]. This represents a meaningful improvement for medicinal chemistry workflows where reaction concentrations or biological assay solubility limits are critical.

physicochemical property solubility formulation

Regioisomeric Differentiation from the Tofacitinib Intermediate Scaffold

The target compound (1-benzyl-3-methylpiperidin-4-yl)methanamine is a regioisomer of the tofacitinib intermediate (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine [1]. In the tofacitinib intermediate, the methyl group resides at the 4-position and the methylamine at the 3-position; in the target compound, these substituent positions are reversed. This positional swap alters the spatial orientation of the methyl group relative to the amine nucleophile, which can affect diastereoselectivity in subsequent transformations. The tofacitinib intermediate has been validated in multi-kilogram scale synthesis with yields exceeding 58% for the key deprotection step [2]. The target compound’s reversed substitution pattern provides a complementary building block for generating analogs with altered three-dimensional pharmacophore geometry, particularly for medicinal chemistry campaigns seeking to modify the vector of the basic amine relative to the piperidine core.

process chemistry JAK inhibitor regioisomer

Lipophilicity Comparison with Benzyl-Regioisomeric Methanamine Analogs

The target compound’s predicted logP (XLogP3) is estimated at approximately 2.1, based on the known value of 1.9 for the closely related regioisomer {1-[(3-methylphenyl)methyl]piperidin-4-yl}methanamine (PubChem CID 1259057) and the established increment of ~0.2 log units for moving a methyl group from the benzyl ring to the piperidine ring [1]. This places it within the optimal CNS druglike range (logP 1–3) [2]. In contrast, the 4-amine analog 1-benzyl-3-methylpiperidin-4-amine is predicted to have a lower XLogP3 around 1.6–1.8 due to the absence of the methylene spacer. The modest increase in lipophilicity may enhance passive membrane permeability without exceeding thresholds associated with poor solubility or high metabolic turnover.

lipophilicity logP CNS druglikeness

Procurement-Relevant Application Scenarios for (1-Benzyl-3-methylpiperidin-4-yl)methanamine


Generation of Tofacitinib Analog Libraries via Regioisomeric Scaffold Hopping

The target compound serves as a regioisomeric scaffold to (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine, the established tofacitinib intermediate. When a medicinal chemistry program requires systematic exploration of JAK inhibitor chemical space, procurement of the target compound enables scaffold-hopping SAR studies where the amine vector is repositioned from the 3-position to the 4-position of the piperidine ring, as supported by the regioisomeric comparison evidence [1]. The benzyl protecting group can be removed via hydrogenolysis to reveal the free NH piperidine for subsequent N-functionalization with pyrrolopyrimidine or related kinase hinge-binding motifs.

Synthesis of CNS-Targeted Compound Libraries Requiring Methanamine Linkers

The target compound’s methanamine functionality provides a one-carbon extension relative to the 4-amine analog, generating a longer linker arm between the piperidine core and the attached pharmacophore. This length difference of approximately 1.3 Å is structurally significant for spanning binding site subpockets in GPCRs or ion channels where optimal amine-to-hydrophobic contact distances are critical. The predicted logP of ~2.1 places it within the CNS druglike range, making it a suitable building block for neurological target libraries where passive BBB penetration is desired [2].

Process Chemistry Development Requiring Improved Solubility Building Blocks

The estimated aqueous solubility advantage of 6–10 g/L over the 4-amine analog’s 4.3 g/L translates to practical benefits in reaction setup and workup. For process chemists scaling up amide coupling or reductive amination reactions, this solubility margin can reduce the volume of organic co-solvents required, simplify aqueous extraction steps, and improve overall process mass intensity (PMI). Procurement should be considered when solubility-limited coupling yields are observed with structurally related 4-amine building blocks .

Stereochemical Probe Synthesis in Asymmetric Catalysis or Chiral Resolution Studies

The 3-methyl substituent introduces a stereogenic center into the piperidine ring, enabling the compound to be used as a chiral building block or as a substrate for asymmetric transformation studies. The optically pure (3R,4R) and (3S,4S) enantiomers of related 1-benzyl-3-methyl-4-aminopiperidines have been synthesized at scale using chiral resolution with ditoluoyl tartaric acid, yielding optically pure material suitable for diastereoselective transformations [3]. Procurement of the target compound, followed by chiral separation, provides access to enantiomerically pure methanamine building blocks for stereochemical SAR exploration.

Quote Request

Request a Quote for (1-Benzyl-3-methylpiperidin-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.